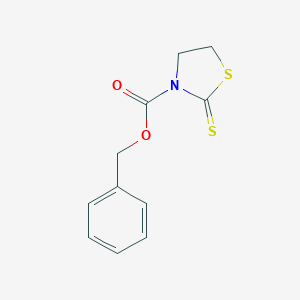

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate

Descripción general

Descripción

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate is a chemical compound that falls within the class of thiazolidine derivatives. These compounds are known for their biological activities and are often synthesized for their potential use as antimicrobial and antifungal agents. The structure of such compounds typically includes a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Synthesis Analysis

The synthesis of thiazolidine derivatives can be achieved through various methods. One approach involves the reaction of substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water, which is considered a "green" synthesis due to its adherence to green chemistry principles and nearly quantitative yields . Another method includes the reaction of 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles in the presence of K2CO3 in acetone . Additionally, a metal-free synthesis of related compounds, such as 1,3,5-triazines or 1,2,4-thiadiazoles, can be achieved by reacting benzyl chlorides with benzylamines mediated by elemental sulfur .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by spectral data such as IR, 1H-NMR, and FAB+-MS. These techniques help elucidate the chemical structures of the synthesized compounds, confirming the presence of the thiazolidine core and the substituents attached to it .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including the formation of Schiff bases when reacted with aromatic aldehydes. These Schiff bases can then be treated with thioacetic acid in the presence of a catalytic amount of anhydrous ZnCl2 to yield thiazolidinone derivatives . The reaction conditions and the choice of reagents play a crucial role in the successful synthesis of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of the thiazolidine ring imparts certain biological activities to these compounds, such as antimicrobial and antifungal properties. The synthesized compounds have shown significant levels of activity against various microorganisms, including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida globrata . The antimicrobial and analgesic activities of these compounds highlight their potential as biological agents.

Aplicaciones Científicas De Investigación

Green Chemistry Synthesis

The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid, utilizing water as the optimal reaction medium, highlights a "green" approach to chemical synthesis. This process adheres to green chemistry principles, providing nearly quantitative yields without the need for harmful solvents (Horishny & Matiychuk, 2020).

Antimicrobial Properties

Research on the synthesis of certain new thiazolidinone, thiazoline, and thiophene derivatives, starting from key intermediates and reacting with 2-sulfanylacetic acid, has revealed some compounds with promising antimicrobial activities. This demonstrates the potential of benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate derivatives in developing new antimicrobial agents (Gouda et al., 2010).

Anti-inflammatory Potential

The synthesis and biological evaluation of thiazolidinone derivatives bearing benzenesulfonamide for COX-2 inhibitory activity and in vivo anti-inflammatory activity have shown significant potential. Some derivatives exhibited pronounced COX-2 percentage inhibition, suggesting these compounds as lead candidates for developing potent anti-inflammatory agents (Bari & Firake, 2016).

Antitumor Activity

A study on the synthesis of new 5-Ylidene derivatives of 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one and their screening for antitumor activity identified compounds with promising effects against most malignant tumor cells. This research opens avenues for the development of new antitumor agents (Horishny & Matiychuk, 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c13-10(12-6-7-16-11(12)15)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGJIAGILJYTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

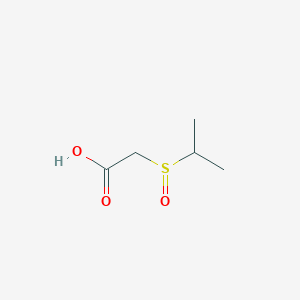

Canonical SMILES |

C1CSC(=S)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507526 | |

| Record name | Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |

CAS RN |

74058-68-7 | |

| Record name | Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

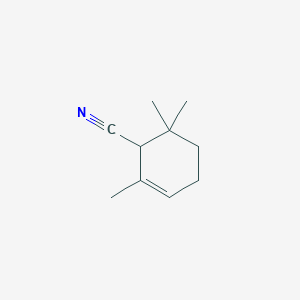

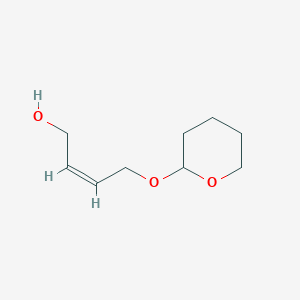

![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)

![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)